molecular formula C13H10FN3O2 B6574871 2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile CAS No. 1207052-86-5

2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile

Cat. No. B6574871
CAS RN: 1207052-86-5
M. Wt: 259.24 g/mol
InChI Key: CPLYQOFHUZVNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile” is a complex organic molecule. It contains a pyrazine ring (a six-membered ring with two nitrogen atoms), which is partially reduced (tetrahydropyrazine) and bears two carbonyl (C=O) groups at the 2 and 3 positions. The 1-position of the pyrazine ring is substituted with an acetonitrile group. The 4-position of the pyrazine ring is substituted with a 3-fluoro-4-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a partially reduced pyrazine ring with two carbonyl groups, a 3-fluoro-4-methylphenyl group, and an acetonitrile group. The presence of these functional groups would likely confer distinct chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carbonyl groups might undergo reactions typical of ketones, such as nucleophilic addition. The acetonitrile group could participate in reactions involving the cyano group (-C≡N), and the aromatic ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the carbonyl, cyano, and aromatic groups) would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antibacterial Agents: 3-Fluoro-4-methylphenyl isocyanate serves as a valuable building block for synthesizing antibacterial compounds. Researchers have explored its derivatives in the context of 5-(acetamido-methyl)oxazolidinones, which exhibit antibacterial activity . These derivatives may contribute to the development of novel antibiotics.

Organic Synthesis

Oxazolidinone Analogs: The compound can be used to create oxazolidinone analogs with specific substitution patterns. These analogs may find applications in medicinal chemistry, particularly as antibacterial agents. Researchers investigate their structure-activity relationships (SAR) to optimize antibacterial efficacy .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it shows biological activity, it could be studied as a potential pharmaceutical compound .

properties

IUPAC Name

2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2/c1-9-2-3-10(8-11(9)14)17-7-6-16(5-4-15)12(18)13(17)19/h2-3,6-8H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLYQOFHUZVNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-fluoro-4-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.